molecular formula C5H3F2N B1586000 3,4-Difluoropyridine CAS No. 82878-63-5

3,4-Difluoropyridine

Cat. No. B1586000
CAS RN: 82878-63-5
M. Wt: 115.08 g/mol
InChI Key: JSXCLIYVGKBOOI-UHFFFAOYSA-N
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Description



  • 3,4-Difluoropyridine is a heterocyclic compound with the chemical formula C<sub>5</sub>H<sub>3</sub>F<sub>2</sub>N . It belongs to the class of pyridines , which are six-membered aromatic rings containing one nitrogen atom.

  • The molecule consists of a pyridine ring with fluorine atoms at positions 3 and 4.





  • Synthesis Analysis



    • 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

    • Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH to yield 2,5-difluoropyridine .





  • Molecular Structure Analysis



    • The molecular formula is C<sub>5</sub>H<sub>3</sub>F<sub>2</sub>N .

    • The average mass is 115.081 Da .

    • The monoisotopic mass is 115.023354 Da .





  • Chemical Reactions Analysis



    • 3,4-Difluoropyridine can participate in various chemical reactions due to the presence of fluorine atoms. These reactions may include substitution, addition, or cyclization processes.

    • Further research is needed to explore specific reactions and applications.





  • Physical And Chemical Properties Analysis



    • 3,4-Difluoropyridine is a liquid and vapor that are flammable.

    • It has moderate fire and explosion hazards when exposed to heat or flame.

    • Heating may cause expansion or decomposition leading to violent rupture of containers.




  • Scientific Research Applications

    Synthesis and Reactivity

    • Quaternization Reactions : 3,4-Difluoropyridine is involved in quaternization reactions, which are critical in synthesizing compounds potentially useful in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).

    • Pyridine Heterocycle Development : This compound plays a significant role in developing human medicines, being a key component in over 100 marketed drugs. Its derivatives are synthesized using 3,4-pyridynes, indicating its importance in medicinal chemistry (Goetz & Garg, 2012).

    Chemical Synthesis and Properties

    • Formation of Hetarenium Salts : It reacts with nucleophilic heteroaromatics to form 4-hetarenium substituted tetrafluoropyridines, demonstrating its reactivity in synthesizing diverse pyridine-based compounds (Schmidt et al., 2007).

    • Neutral Anion Receptors : As a building block for neutral anion receptors, 3,4-difluoropyridine derivatives show enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, indicating its use in sensor technology (Anzenbacher et al., 2000).

    • Fluorine NMR Studies : Its derivatives are used in fluorine NMR studies, where their conformational effects are explored, particularly in contexts where natural proline conformation is significant (Hofman et al., 2018).

    Applications in Drug Discovery

    • Protein Kinase C Theta Inhibitors : Derivatives of 3,4-difluoropyridine have been used in synthesizing protein kinase C theta inhibitors, demonstrating their utility in drug discovery and development of biologically active compounds (Katoh et al., 2017).

    Structural Analysis and Synthesis

    • X-ray Crystallography and Synthesis : 3,4-Difluoropyridine is used in X-ray crystallography and organometallic synthesis, providing new building blocks for life-sciences research (Manteau et al., 2010).

    • Synthetic Technology Optimization : It's used in the synthesis of complex compounds, where its properties are harnessed to create efficient and straightforward synthesis pathways (Sheng-song, 2010).

    • Imaging Demyelinating Diseases : In medical imaging, especially in PET scans for demyelinating diseases, derivatives of 3,4-difluoropyridine, like [18F]3F4AP, have been developed and used (Brugarolas et al., 2017).

    Safety And Hazards



    • 3,4-Difluoropyridine poses fire and explosion risks.

    • Avoid dust formation, skin contact, and inhalation.

    • Use personal protective equipment and ensure adequate ventilation.




  • Future Directions



    • Research on the applications of 3,4-Difluoropyridine in drug development, imaging agents, or other fields.

    • Investigate its potential in agricultural products or other industrial uses.




    properties

    IUPAC Name

    3,4-difluoropyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JSXCLIYVGKBOOI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=CC(=C1F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H3F2N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10376581
    Record name 3,4-difluoropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10376581
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    115.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,4-Difluoropyridine

    CAS RN

    82878-63-5
    Record name 3,4-difluoropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10376581
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3,4-difluoropyridine
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    3,4-Difluoropyridine

    Citations

    For This Compound
    12
    Citations
    C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
    Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
    K Kamieńska-Trela, L Kania, P Bernatowicz… - … Acta Part A: Molecular …, 2000 - Elsevier
    A very large set of one-bond spin–spin carbon–carbon coupling constants, 1 J CC , has been measured for 32 variously mono- and disubstituted pyridine N-oxides and for 14 …
    Number of citations: 19 www.sciencedirect.com
    G Koidan, S Zahorulko, A Hurieva… - … A European Journal, 2023 - Wiley Online Library
    A novel two‐step method for formylation of fluoropyridines with silylformamidine Me 3 SiC(=NMe)NMe 2 (1) under catalyst‐free conditions was developed. A series of all possible 18 …
    YJ Ko, KB Park, SB Shim, JH Shin - Journal of fluorine chemistry, 2006 - Elsevier
    An efficient synthesis of novel 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide (NSFi) is described. Difluorination was achieved through the reaction of 3,5-…
    Number of citations: 8 www.sciencedirect.com
    AM Shestopalov, AA Shestopalov… - Fluorinated …, 2009 - Wiley Online Library
    An arising interest toward fluoropyridines is explained by their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-…
    Number of citations: 5 onlinelibrary.wiley.com
    TJ Fuhrer, M Houck, ST Iacono - ACS omega, 2021 - ACS Publications
    The addition of fluorine atoms to an aromatic ring brings about an additional set of π-bonding and antibonding orbitals culminating after the addition of the sixth fluorine with a new set of …
    Number of citations: 4 pubs.acs.org
    V Nenajdenko - 2014 - Springer
    Organofluorine chemistry is almost as old as organic chemistry. First organofluorine compound synthesized ever was a very simple compound. In 1835, Dumas prepared fluoromethane …
    Number of citations: 5 link.springer.com
    M Schlosser, F Mongin - Chemical Society Reviews, 2007 - pubs.rsc.org
    Pyridines carrying heterosubstituents (such as carboxy, amido, amino, alkoxy or trifluoromethyl groups or solely individual halogen atoms) can be readily and site selectively metalated. …
    Number of citations: 251 pubs.rsc.org
    P Pinacho, DA Obenchain, M Schnell - The Journal of Chemical …, 2020 - pubs.aip.org
    Nuclear quadrupole coupling arises from the interaction of the nuclear quadrupole moment with the electric field gradient. Thus, it is associated with electron occupancy and the …
    Number of citations: 7 pubs.aip.org
    AM Shestopalov, LA Rodinovskaya… - Fluorine in Heterocyclic …, 2014 - Springer
    Present review contains recent literature data published since 2009 for 2012 as till 2009 four reviews on this field have been published. The methods of synthesis of 2-, 3-, 4-…
    Number of citations: 2 link.springer.com

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